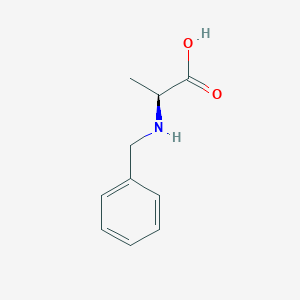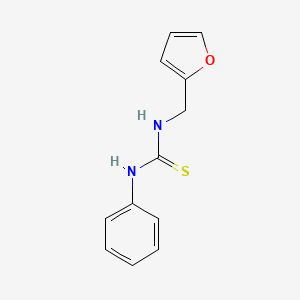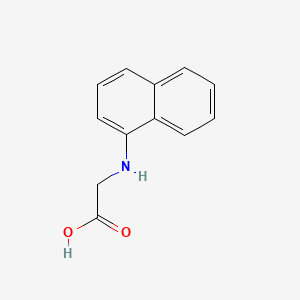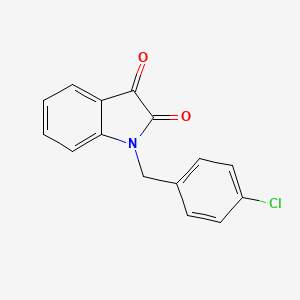
Cyclohept-4-enecarboxylic acid
Übersicht
Beschreibung
Cyclohept-4-enecarboxylic acid, also known as CHCA, is an organic compound with a cycloheptene ring structure and a carboxylic acid functional group. It is a colorless, crystalline solid that is soluble in polar solvents such as water and alcohols. CHCA is an important intermediate in the synthesis of other compounds, and has a wide range of applications in the pharmaceutical, food, and agricultural industries.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Cyclohept-4-enecarboxylic acid has been a subject of interest in various chemical synthesis studies. For instance, Dean et al. (1968) explored its reaction with sulfuric acid, which led to improved preparation methods for specific lactones and provided insights into the chemical and light absorption properties of the resulting compounds (Dean et al., 1968). Similarly, Yoon and Cho (2015) demonstrated a palladium-catalyzed cyclization of related acids, highlighting its potential in creating complex organic structures (Yoon & Cho, 2015).
Role in Organic Electrochemical Reactions
The acid's derivatives have been studied for their behavior in electro-organic reactions. Hawkes et al. (1976) investigated the oxidation of cyclohex-2-enecarboxylate ions, revealing the dependency of products on carboxylate concentration and shedding light on the mechanisms of these reactions (Hawkes et al., 1976).
Conformational Analysis and Foldamer Building Blocks
In biochemical research, derivatives of cyclohept-4-enecarboxylic acid have been utilized as building blocks for foldamers – structures that mimic biological macromolecules. Kwon et al. (2015) explored cis-2-Aminocyclohex-4-enecarboxylic acid as a new component for helical foldamers, contributing to the understanding of these synthetic structures in mimicking biological molecules (Kwon et al., 2015).
Stereoselective Synthesis
Research into the stereoselective synthesis of compounds has also involved this acid. For example, Ghatak et al. (1976) studied the stereochemically controlled synthesis of certain bicyclic compounds, showcasing the acid's role in producing structurally specific organic molecules (Ghatak et al., 1976).
Catalysis and Reaction Mechanisms
Further investigations include understanding the role of cyclohept-4-enecarboxylic acid in catalysis and reaction mechanisms. Utley et al. (1995) conducted studies on the electrochemical hydrodimerisation of methyl 4-tert-Butylcyclohex-1-enecarboxylate, providing insights into the reaction mechanisms and stereochemistry of such processes (Utley et al., 1995).
Wirkmechanismus
Mode of Action
The compound likely interacts with its targets through its carboxylic acid group, which can donate a proton, accept a pair of electrons, and form hydrogen bonds .
Pharmacokinetics
Cyclohept-4-enecarboxylic acid has high gastrointestinal absorption and is BBB permeant . The compound has a log Kp (skin permeation) of -6.0 cm/s .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclohept-4-enecarboxylic acid. For example, the compound should be stored sealed in dry conditions at 2-8°C . Its solubility can also affect its action and efficacy .
Eigenschaften
IUPAC Name |
cyclohept-4-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1-2,7H,3-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVALBWJIVQGSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303523 | |
| Record name | Cyclohept-4-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1614-73-9 | |
| Record name | 1614-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohept-4-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















